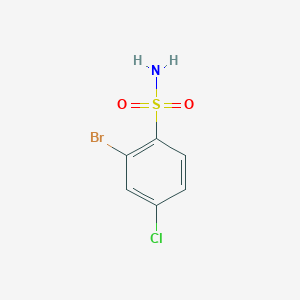![molecular formula C17H18N2O7 B2363896 3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azétidin-3-yl)méthyl)oxazolidine-2,4-dione CAS No. 2034463-69-7](/img/structure/B2363896.png)
3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azétidin-3-yl)méthyl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H18N2O7 and its molecular weight is 362.338. The purity is usually 95%.
BenchChem offers high-quality 3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
Le motif benzo[d][1,3]dioxol est un élément important en synthèse organique car il est présent dans de nombreux produits naturels et composés synthétiques. Il est souvent utilisé pour synthétiser de nouveaux composés organoséléniés, qui ont des applications dans la création de nouvelles molécules ayant une activité biologique potentielle .
Recherche anticancéreuse
Les composés ayant la structure benzo[d][1,3]dioxol ont été étudiés pour leurs propriétés anticancéreuses. De nouveaux composés organoséléniés incorporant cette sous-unité ont montré un potentiel comme agents antitumoraux, certains induisant la mort cellulaire apoptotique dans les cellules cancéreuses . De plus, des dérivés indoliques avec des motifs benzo[d][1,3]dioxol ont été conçus et évalués pour leur activité anticancéreuse contre diverses lignées de cellules cancéreuses .
Développement d'antioxydants
Les propriétés antioxydantes des composés organoséléniés sont bien documentées. La sous-unité benzo[d][1,3]dioxol peut contribuer à la capacité antioxydante de ces molécules, ce qui peut être exploité pour développer de nouveaux antioxydants .
Agents anti-infectieux
Des recherches ont indiqué que les composés organoséléniés avec des structures benzo[d][1,3]dioxol peuvent agir comme agents anti-infectieux. Cette application est cruciale dans le développement de nouveaux médicaments pour lutter contre les maladies infectieuses .
Biochimie et catalyse
En biochimie, le motif benzo[d][1,3]dioxol fait partie des composés qui servent de catalyseurs dans diverses réactions biochimiques. Ces composés peuvent moduler l'activité enzymatique et sont précieux pour l'étude des voies biochimiques .
Chimie des ligands
Le motif structurel du benzo[d][1,3]dioxol est important en chimie des ligands. Il peut être utilisé pour synthétiser des ligands pour des complexes métalliques, qui sont utiles dans diverses réactions et procédés chimiques .
Matériaux semi-conducteurs
Les composés organoséléniés avec des unités benzo[d][1,3]dioxol ont des applications dans le domaine des matériaux semi-conducteurs. Ces matériaux sont essentiels au développement de dispositifs électroniques .
Applications pharmacologiques
La structure benzo[d][1,3]dioxol est présente dans des composés ayant des applications pharmacologiques importantes, telles que les inhibiteurs de la COX-2 et les agents antimicrobiens. Cela souligne le potentiel du composé en question pour être utilisé dans le développement de nouveaux médicaments .
Propriétés
IUPAC Name |
3-[[1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O7/c1-10(26-12-2-3-13-14(4-12)25-9-24-13)16(21)18-5-11(6-18)7-19-15(20)8-23-17(19)22/h2-4,10-11H,5-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZAKKSDBQSSHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)CN2C(=O)COC2=O)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
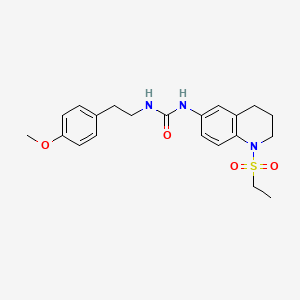

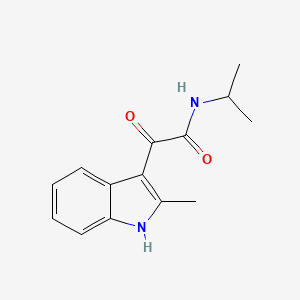
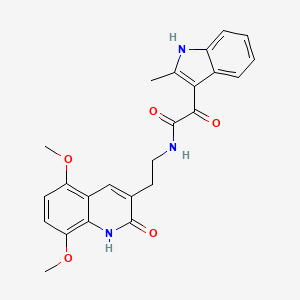
![N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2363820.png)

![4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B2363822.png)
![S-ethyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamothioate](/img/structure/B2363823.png)
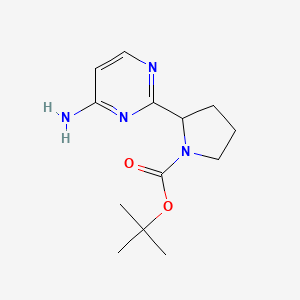
![2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2363826.png)
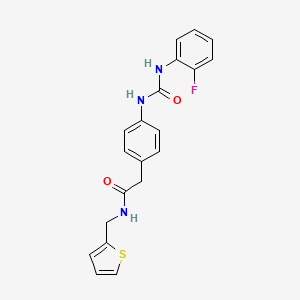
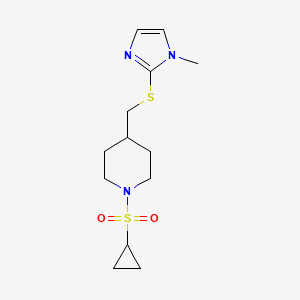
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2363833.png)
